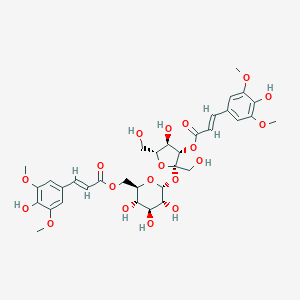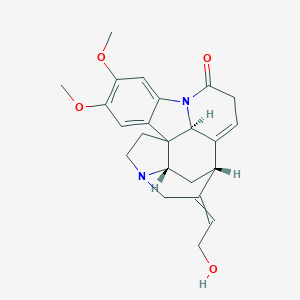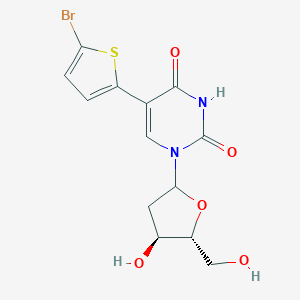
3’,6-Disinapoylsucrose
Vue d'ensemble
Description
Le 3’,6-Disinapoylsucrose est un produit naturel dérivé des racines de Polygala tenuifolia, une plante médicinale chinoise traditionnelle. Ce composé est connu pour ses effets neuroprotecteurs et antidépresseurs importants. Il a une formule moléculaire de C₃₄H₄₂O₁₉ et un poids moléculaire de 754,69 g/mol .
Applications De Recherche Scientifique
Le 3’,6-Disinapoylsucrose a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé de référence en chimie analytique pour l'identification et la quantification de composés similaires.
Biologie : Le composé est étudié pour ses effets neuroprotecteurs et son rôle dans l'amélioration des fonctions cognitives.
Mécanisme d'action
Le this compound exerce ses effets par l'activation de la voie de signalisation cAMP/CREB/BDNF. Il augmente l'expression du BDNF et la phosphorylation du CREB, qui sont essentielles pour les effets neuroprotecteurs et antidépresseurs. Le composé active également les voies ERK1/2 et CaMKII, renforçant encore ses propriétés neuroprotectrices .
Mécanisme D'action
3’,6-Disinapoylsucrose, also known as (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, is a bioactive oligosaccharide ester derived from Polygalae Radix . This compound has been studied for its various effects on the human body, particularly in the context of neuroprotection and improving learning memory .
Target of Action
The primary targets of this compound are the tyrosine kinase B (TrkB) and brain-derived neurotrophic factor (BDNF) . These proteins play crucial roles in the survival and differentiation of neurons, synaptic plasticity, and cognitive functions .
Mode of Action
This compound interacts with its targets by upregulating the TrkB/BDNF pathway . This upregulation leads to increased expression of cyclic AMP response element-binding protein (CREB) and its downstream target protein, BDNF . The compound’s interaction with these targets results in neuroprotective effects and antidepressant activity .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the TrkB/BDNF signaling in the hippocampus . The compound’s action leads to increased BDNF expression and CREB phosphorylation, which are associated with the regulation of BDNF gene expression . The upregulation of these pathways contributes to the compound’s neuroprotective and antidepressant effects .
Pharmacokinetics
Upon oral administration, this compound is rapidly absorbed and reaches its highest concentration at 12 minutes . The compound and its metabolites, including sinapic acid (SA), 3,4,5-trimethoxycinnamic acid (TMCA), and others, have been identified in rat plasma and cerebrospinal fluid . SA, in particular, has the highest exposure level in vivo and is likely the main active form of this compound action .
Result of Action
The action of this compound results in improved cognitive ability, decreased levels of inflammatory cytokines (IL-2, IL-6, IL-1β, and TNF-α), reduced expression of NF-κB p65, and alleviation of Aβ deposition and nerve cell damage . These effects indicate the compound’s potential in alleviating neuroinflammation, spatial learning, and memory disorders .
Orientations Futures
As a research chemical compound, “(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside” has shown potential in the study of antidepressant-like effects on hippocampal neuronal plasticity and neurotrophic signal pathway in chronic mild stress . This suggests potential future directions in the field of neuroscience and mental health research.
Analyse Biochimique
Biochemical Properties
It is known to have antidepressant-like effects on hippocampal neuronal plasticity and the neurotrophic signal pathway in chronic mild stress .
Cellular Effects
In cellular studies, (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside has been shown to decrease AR and PSA mRNA and protein levels in LNCaP cells, a line of human prostate cancer cells . It also inhibits androgen-stimulated AR translocation from the cytosol to the nucleus .
Molecular Mechanism
Its ability to decrease AR and PSA mRNA and protein levels suggests that it may interact with these molecules and potentially inhibit their function .
Metabolic Pathways
It is known that sinapic acid, a related compound, is involved in the phenylpropanoid biochemical pathway
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du 3’,6-Disinapoylsucrose implique une extraction chromatographique sur colonne et une chromatographie éclair en phase inverse. La poudre de Radix Polygalae est chargée dans une colonne avec un volume 1,5 fois supérieur (v/p) d'éthanol à 70 % et mise à tremper pendant 4 heures. La colonne est ensuite éluée avec de l'éthanol à 70 % à température ambiante. Les trois premières fractions sont collectées en tant qu'extraits, et les autres fractions sont ensuite recirculées vers la colonne suivante. Les extraits sont ensuite purifiés par chromatographie éclair en phase inverse en utilisant une colonne de gel de silice C-18 .
Méthodes de production industrielle : La production industrielle de this compound suit des méthodes d'extraction et de purification similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté plus élevés, ce qui le rend adapté à la préparation à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le 3’,6-Disinapoylsucrose subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants comme le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄) sont utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont employés.
Substitution : Les réactions de substitution nucléophile font souvent intervenir des réactifs tels que l'hydroxyde de sodium (NaOH) et l'acide chlorhydrique (HCl).
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui sont étudiés pour leurs activités biologiques améliorées .
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide sinapique : Un composé phénylpropanoïde aux propriétés antioxydantes.
Acide férulique : Connu pour ses effets anti-inflammatoires et antioxydants.
Acide caféique : Exhibe des activités anti-inflammatoires et anticancéreuses.
Unicité : Le 3’,6-Disinapoylsucrose est unique en raison de ses deux groupes sinapoyle attachés à une molécule de saccharose, ce qui améliore sa bioactivité par rapport aux autres composés similaires. Sa capacité à moduler plusieurs voies de signalisation en fait un candidat prometteur pour les applications thérapeutiques .
Propriétés
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJMQWMMZEFBL-KQQUZDAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',6-Disinapoylsucrose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
139891-98-8 | |
| Record name | 3',6-Disinapoylsucrose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 141 °C | |
| Record name | 3',6-Disinapoylsucrose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-ethylbenzamide](/img/structure/B236638.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
